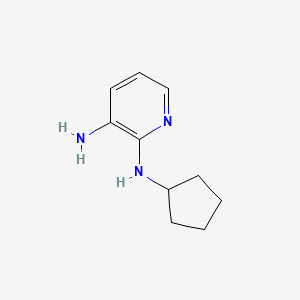

N2-Cyclopentylpyridine-2,3-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N-cyclopentylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANXETCZVGXRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N2-Cyclopentylpyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis of N2-Cyclopentylpyridine-2,3-diamine, a key intermediate in pharmaceutical research and development. The synthesis is approached via a robust two-step process involving an initial nucleophilic aromatic substitution followed by a nitro group reduction. This guide presents detailed experimental protocols, quantitative data in tabular format for clarity, and a visual representation of the synthetic workflow, adhering to best practices for scientific documentation. The intended audience includes researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of this synthetic route.

Introduction

N2-substituted pyridine-2,3-diamines are a class of compounds with significant interest in medicinal chemistry due to their versatile applications as building blocks in the synthesis of various heterocyclic systems, including those with potential therapeutic activities. The introduction of a cyclopentyl group at the N2 position can modulate the compound's lipophilicity and conformational flexibility, which are critical parameters in drug design. This guide outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence, as illustrated in the workflow diagram below. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and cyclopentylamine. The resulting intermediate, N-Cyclopentyl-3-nitropyridin-2-amine, is then subjected to a reduction of the nitro group to yield the final diamine product.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their relevant properties.

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 5470-18-8 | Yellow solid, moisture sensitive |

| Cyclopentylamine | C₅H₁₁N | 85.15 | 1003-03-8 | Colorless liquid, flammable |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 107-21-1 | Colorless liquid, high boiling point |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 10025-69-1 | White crystalline solid, reducing agent |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Colorless liquid, flammable |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Colorless liquid, solvent for extraction |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Step 1: Synthesis of N-Cyclopentyl-3-nitropyridin-2-amine

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine by cyclopentylamine.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

-

Add ethylene glycol as the solvent.

-

Add cyclopentylamine (1.1 eq) to the reaction mixture.

-

Heat the mixture to a temperature of 120-130 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amine using tin(II) chloride dihydrate.[1]

Procedure:

-

Dissolve the N-Cyclopentyl-3-nitropyridin-2-amine (1.0 eq) in ethanol in a round-bottom flask.[1]

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.[1]

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

The following table provides expected quantitative data for the synthesis. Please note that actual yields may vary depending on experimental conditions and scale.

| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Typical Yield (%) | Purity (%) |

| 1 | N-Cyclopentyl-3-nitropyridin-2-amine | 2-Chloro-3-nitropyridine | 1 : 1.1 | 80-90 | >95 (after chromatography) |

| 2 | This compound | N-Cyclopentyl-3-nitropyridin-2-amine | 1 : 4-5 | 70-85 | >98 (after purification) |

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the cyclopentyl and pyridine protons. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₅N₃. |

| Infrared (IR) Spectroscopy | N-H stretching vibrations for the amine groups. |

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

2-Chloro-3-nitropyridine is a potential irritant; handle with care.

-

Cyclopentylamine is flammable and corrosive; avoid ignition sources and skin contact.

-

Tin(II) chloride is harmful if swallowed and can cause skin irritation.

-

Handle all solvents in a well-ventilated area and away from open flames.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound. By following the outlined protocols, researchers and scientists can reliably produce this valuable intermediate for applications in drug discovery and development. The provided data and diagrams aim to facilitate a clear understanding of the synthetic process.

References

Technical Guide: Physicochemical Properties of N2-Cyclopentylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Cyclopentylpyridine-2,3-diamine is a substituted diaminopyridine derivative. The physicochemical properties of such novel compounds are fundamental to their application in research and drug development. These properties govern a molecule's behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and potential as a therapeutic agent. This guide provides a summary of the known and predicted physicochemical characteristics of this compound and details the standard experimental protocols for their determination.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 951523-75-4[1]

-

Chemical Structure:

Physicochemical Properties

A comprehensive experimental characterization of this compound is essential. The following table summarizes key physicochemical parameters. Calculated values are provided where experimental data is not publicly available.

| Property | Value | Method |

| Molecular Weight | 177.25 g/mol | Calculated |

| Melting Point | Data not available | See Protocol 4.1 |

| Boiling Point | Data not available | - |

| Solubility | Data not available | See Protocol 4.2 |

| pKa | Data not available | See Protocol 4.3 |

| logP | Data not available | See Protocol 4.4 |

Discussion of Expected Properties:

-

Solubility: The presence of two amino groups suggests that this compound will exhibit pH-dependent aqueous solubility, with higher solubility in acidic conditions due to the formation of protonated, more polar species. Its solubility in organic solvents is expected to be moderate, influenced by the cyclopentyl group.

-

pKa: As a diaminopyridine derivative, the molecule possesses two basic nitrogen atoms on the pyridine ring and the cyclopentylamino group. The pKa values will quantify the basicity of these functional groups. It is anticipated that there will be at least two pKa values corresponding to the protonation of these nitrogens.

-

logP: The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. The cyclopentyl group will contribute to the lipophilicity of the molecule. The overall logP value will be a balance between the lipophilic cyclopentyl and pyridine moieties and the hydrophilic amino groups.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method [3][4][5][6][7]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The measurement is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Solubility is determined in various solvents to understand the compound's behavior in different media.

Methodology: Shake-Flask Method [8][9][10][11][12]

-

Solvent Selection: A range of relevant solvents should be used, including water, phosphate-buffered saline (PBS) at physiological pH (7.4), and various organic solvents (e.g., ethanol, DMSO).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid or base in solution.

Methodology: Potentiometric Titration [13][14][15][16][17]

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a water-cosolvent mixture if solubility is low.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.

-

Procedure:

-

The solution is acidified with a strong acid (e.g., HCl) to a low pH to ensure all basic groups are protonated.

-

The solution is then titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

-

-

Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant).

logP Determination

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water.

Methodology: Shake-Flask Method [18][19][20][21][22]

-

Phase Preparation: n-Octanol and water (or a suitable buffer like PBS pH 7.4 for logD) are mutually saturated by shaking them together and allowing the phases to separate.

-

Procedure:

-

A known amount of this compound is dissolved in one of the phases.

-

A known volume of this solution is mixed with a known volume of the other phase in a sealed container.

-

The mixture is agitated until partitioning equilibrium is reached.

-

The two phases are then separated by centrifugation.

-

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the physicochemical characterization of this compound.

References

- 1. N2-Cyclopentyl-2,3-pyridinediamine,951523-75-4-Amadis Chemical [amadischem.com]

- 2. N2-CYCLOPENTYL-PYRIDINE-2,3-DIAMINE [chemicalbook.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chm.uri.edu [chm.uri.edu]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. lifechemicals.com [lifechemicals.com]

- 11. quora.com [quora.com]

- 12. chem.ws [chem.ws]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to N2-Cyclopentylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N2-Cyclopentylpyridine-2,3-diamine, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide also includes information on closely related analogs and general methodologies for the synthesis and evaluation of N-substituted 2,3-diaminopyridines.

Compound Identification and Properties

This compound is a heterocyclic compound with the chemical formula C10H15N3. While specific experimental data for this compound is scarce, its identity has been established with a unique Chemical Abstracts Service (CAS) number. For comparative purposes, data for the closely related analog, N2-Cyclopropylpyridine-2,3-diamine, is also presented.

Table 1: Physicochemical Properties of this compound and a Close Analog

| Property | This compound | N2-Cyclopropylpyridine-2,3-diamine |

| CAS Number | 951523-75-4[1] | 290313-23-4[2][3] |

| Molecular Formula | C10H15N3 | C8H11N3[2][3] |

| Molecular Weight | 177.25 g/mol (calculated) | 149.19 g/mol [2] |

| IUPAC Name | This compound | N2-Cyclopropylpyridine-2,3-diamine |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthesis of this compound can be envisioned starting from 2-chloro-3-nitropyridine. The first step would involve a nucleophilic aromatic substitution reaction with cyclopentylamine to introduce the cyclopentylamino group at the 2-position. The subsequent step would be the reduction of the nitro group at the 3-position to an amino group, yielding the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Step 1: Synthesis of N-Cyclopentyl-3-nitropyridin-2-amine

-

To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add cyclopentylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain N-Cyclopentyl-3-nitropyridin-2-amine.

-

-

Step 2: Synthesis of this compound

-

Dissolve N-Cyclopentyl-3-nitropyridin-2-amine (1 equivalent) in a solvent such as ethanol or methanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, a chemical reduction can be performed using iron powder in the presence of hydrochloric acid or ammonium chloride.

-

Stir the reaction mixture at room temperature until the starting material is completely consumed (monitored by TLC).

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst. If using chemical reduction, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Concentrate the filtrate or the combined organic extracts under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

-

Potential Biological Activities and Drug Discovery Applications

While the biological activity of this compound has not been specifically reported, the 2,3-diaminopyridine scaffold is a key structural motif in a variety of biologically active compounds. Derivatives of 2,3-diaminopyridine have been investigated for a range of therapeutic applications.

-

Antimicrobial and Anti-plasmodial Agents: Imidazo[4,5-b]pyridines, which can be synthesized from 2,3-diaminopyridines, have shown promising activity against various pathogens. For instance, certain derivatives have demonstrated antibacterial and anti-plasmodial (anti-malarial) properties. The N-cyclopentyl substitution in the target molecule could modulate its lipophilicity and binding to biological targets, potentially leading to potent antimicrobial or anti-parasitic activity.

-

Kinase Inhibitors: The pyridine ring is a common scaffold in kinase inhibitors used in oncology. The amino groups on the 2,3-diaminopyridine core can serve as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding site of various kinases.

-

Central Nervous System (CNS) Activity: Pyridine derivatives are known to possess a wide range of CNS activities. The specific substitution pattern of this compound could lead to novel interactions with CNS receptors or enzymes.

Hypothetical Drug Discovery and Screening Workflow:

Given the potential therapeutic applications, a logical workflow for the biological evaluation of this compound would involve a series of in vitro and in vivo assays.

Caption: Hypothetical workflow for biological screening and drug development.

Experimental Protocols for Biological Screening:

-

Antimicrobial Activity: The compound would be tested against a panel of pathogenic bacteria and fungi using standard methods such as broth microdilution to determine the minimum inhibitory concentration (MIC). Anti-plasmodial activity could be assessed against Plasmodium falciparum cultures.

-

Kinase Inhibition Assays: The compound would be screened against a panel of commercially available kinases to identify any inhibitory activity. Active compounds would be further characterized to determine their IC50 values and selectivity profile.

-

CNS Receptor Binding: The affinity of the compound for a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors) would be determined using radioligand binding assays.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. While specific data is limited, this guide provides a framework for its synthesis and biological evaluation based on the chemistry and pharmacology of related 2,3-diaminopyridine derivatives. The proposed synthetic route is robust and relies on well-established chemical transformations. The potential for this compound to exhibit antimicrobial, kinase inhibitory, or CNS activity makes it an attractive candidate for screening programs aimed at identifying novel therapeutic agents. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

Technical Guide: Structure Elucidation of N2-Cyclopentylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled from publicly available scientific literature and chemical databases. As of the date of this document, a dedicated, peer-reviewed publication detailing the comprehensive structure elucidation of N2-Cyclopentylpyridine-2,3-diamine is not available. The experimental data and protocols presented herein are based on established methodologies for analogous compounds and predictive models. This guide is intended to serve as a practical framework for the synthesis and structural characterization of this compound.

Introduction

This compound is a heterocyclic amine belonging to the class of substituted diaminopyridines. Compounds within this family are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The strategic placement of amino groups on the pyridine ring, coupled with N-alkylation, provides a versatile platform for creating molecules with diverse biological activities. The precise determination of the three-dimensional structure of such compounds is a critical step in understanding their structure-activity relationships (SAR) and mechanism of action.

This guide provides a comprehensive overview of the methodologies and expected data for the complete structure elucidation of this compound, covering its synthesis, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic substitution of a halogenated pyridine precursor with cyclopentylamine. A general and established method for the synthesis of N2-substituted-2,3-diaminopyridines provides a strong basis for this proposed synthesis[1].

Proposed Synthetic Pathway:

References

Spectroscopic and Synthetic Profile of N2-Cyclopentylpyridine-2,3-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of N2-Cyclopentylpyridine-2,3-diamine. Due to the absence of publicly available experimental data for this specific compound in the reviewed scientific literature, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and general spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are presented, along with a proposed synthetic pathway. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of N2-substituted pyridine-2,3-diamines.

Introduction

N2-substituted pyridine-2,3-diamines are a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Their utility often stems from their ability to act as bidentate ligands in the formation of metal complexes and as scaffolds in the synthesis of more complex molecules. The cyclopentyl moiety introduces a non-aromatic, lipophilic group that can influence the compound's solubility, conformational flexibility, and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such novel compounds. This guide provides a predictive framework for the spectroscopic analysis of this compound.

Proposed Synthesis

While a specific synthesis for this compound has not been detailed in the available literature, a plausible synthetic route can be extrapolated from general methods for the amination of halopyridines. A common approach involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with the desired amine.

A potential synthetic workflow is illustrated below:

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known spectral data of similar compounds such as N2-cyclopropylpyridine-2,3-diamine and other N-alkylated pyridinediamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Pyridine H |

| ~6.8 - 7.0 | t | 1H | Pyridine H |

| ~6.5 - 6.7 | d | 1H | Pyridine H |

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

| ~3.8 - 4.0 | m | 1H | Cyclopentyl CH-N |

| ~3.5 - 3.7 | br s | 1H | -NH- |

| ~1.5 - 2.0 | m | 8H | Cyclopentyl CH₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Pyridine C-N |

| ~145 - 150 | Pyridine C-NH₂ |

| ~135 - 140 | Pyridine CH |

| ~120 - 125 | Pyridine C-NHR |

| ~110 - 115 | Pyridine CH |

| ~55 - 60 | Cyclopentyl CH-N |

| ~30 - 35 | Cyclopentyl CH₂ |

| ~20 - 25 | Cyclopentyl CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (amine) |

| 3300 - 3200 | Medium, Broad | N-H stretch (amine) |

| 3050 - 3000 | Weak | Aromatic C-H stretch |

| 2980 - 2850 | Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C and C=N stretch (pyridine ring) |

| 1500 - 1400 | Medium | N-H bend |

| 1300 - 1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M+H]⁺ | Molecular Ion Peak |

| [M-C₅H₉]⁺ | Loss of cyclopentyl group |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Solid: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: If the sample is a low-boiling liquid or soluble in a volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl, KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or salt plate.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. The accurate mass can be determined using a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

Signaling Pathways and Logical Relationships

At present, there is no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways. Compounds of this class are often investigated as intermediates in the synthesis of biologically active molecules or as ligands for metal catalysts. Further research would be required to elucidate any potential biological roles.

A logical workflow for the characterization of a newly synthesized batch of this compound is presented below.

Caption: Logical workflow for the spectroscopic characterization of a compound.

Conclusion

This technical guide provides a predictive spectroscopic and synthetic profile for this compound. While experimental data for this specific molecule is not currently available in the public domain, the information presented here, based on analogous compounds and established analytical techniques, offers a valuable resource for researchers. The detailed experimental protocols and logical workflows are intended to guide the synthesis and rigorous characterization of this and related novel chemical entities.

An In-Depth Technical Guide on N2-Cyclopentylpyridine-2,3-diamine and its Chemical Class

Disclaimer: This technical guide addresses the molecular properties of N2-Cyclopentylpyridine-2,3-diamine and provides a broader overview of the synthesis and potential biological activities associated with its chemical class, N-substituted pyridine-2,3-diamines. As of this review, specific in-depth experimental protocols, signaling pathways, and biological activity data for this compound are not extensively available in publicly accessible scientific literature. The information on synthesis and biological activity is therefore based on related compounds and should be considered as a general reference for researchers.

Core Molecular Data

The fundamental molecular information for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| CAS Number | Not available in searched documents |

Synthetic Approaches for N-Substituted Pyridine-2,3-diamines

The synthesis of N-substituted pyridine-2,3-diamines can be approached through several established organic chemistry methodologies. A common strategy involves the reaction of a halo-substituted aminopyridine with the desired amine, or the reduction of a nitropyridine precursor followed by substitution.

General Experimental Protocol for Synthesis:

A plausible synthetic route for N-alkylated 2,3-diaminopyridines involves the amination of a 2-halo-3-aminopyridine. This process typically includes the following steps:

-

Reaction Setup: A mixture of a 3-amino-2-halopyridine (e.g., 3-amino-2-chloropyridine) and an excess of the desired primary amine (in this case, cyclopentylamine) is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

-

Catalysis: The reaction may be facilitated by the presence of a catalyst, such as a copper salt, and a base to neutralize the hydrogen halide formed during the reaction.

-

Heating: The reaction mixture is heated under reflux for several hours to drive the nucleophilic aromatic substitution to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques like column chromatography or recrystallization to yield the pure N2-substituted pyridine-2,3-diamine.

A patent for preparing 2,3-diaminopyridine compounds describes aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst.[1] Another method involves the reduction of 2,3-dinitro pyridine using a palladium-carbon catalyst.[2]

Potential Biological Activities of the Pyridine and Diaminopyrimidine Scaffolds

While specific biological data for this compound is scarce, the broader classes of pyridine and diaminopyrimidine derivatives are known to possess a wide range of pharmacological activities. This suggests that this compound could be a candidate for investigation in several therapeutic areas.

-

Anticancer Activity: Diaminopyrimidine derivatives have been designed and synthesized as potent antitumor agents. For instance, certain derivatives have shown significant antiproliferative activities against various cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). The mechanism of action for some of these compounds involves the inhibition of kinases such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 2 (CDK2).

-

Kinase Inhibition: Substituted diaminopyrimidine and diaminopyridine derivatives have been patented as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are implicated in inflammatory disorders, immune-based disorders, and cancer.[3]

-

Antimicrobial and Antiviral Activity: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities. Some have been shown to be effective against both Gram-positive and Gram-negative bacteria. Additionally, certain pyridine-containing compounds have demonstrated antiviral properties.

-

Neurological Activity: Some pyridine derivatives have been investigated for their effects on the central nervous system, showing potential as monoamine oxidase (MAO) inhibitors for the treatment of depression and neurodegenerative diseases.[4]

The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring. Therefore, the cyclopentyl group in this compound would be expected to modulate its potency, selectivity, and pharmacokinetic properties compared to other N-substituted analogs.

Future Directions

The lack of specific data for this compound highlights an opportunity for further research. Future studies could focus on:

-

Optimized Synthesis: Developing and optimizing a high-yield synthetic route for this compound.

-

Biological Screening: Evaluating the compound's activity in a broad range of biological assays, including anticancer, antimicrobial, and enzyme inhibition screens.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of N-alkyl and N-cycloalkyl pyridine-2,3-diamines to understand the relationship between the structure of the N-substituent and biological activity.

-

Mechanism of Action Studies: For any identified biological activities, elucidating the specific molecular targets and signaling pathways involved.

References

- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 2. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]

- 3. Substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors - Patent US-9108984-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Applications of Substituted 2,3-Diaminopyridines

Introduction

Substituted 2,3-diaminopyridines are a class of heterocyclic compounds characterized by a pyridine ring functionalized with two amino groups at the C2 and C3 positions. This structural motif serves as a crucial building block in synthetic and medicinal chemistry due to its unique electronic properties and versatile reactivity.[1] The presence of two adjacent amino groups allows for the facile construction of fused heterocyclic systems, making 2,3-diaminopyridine and its derivatives highly valuable intermediates for the synthesis of a wide array of biologically active molecules and functional materials.[2][3] This guide provides a comprehensive overview of the current and potential applications of substituted 2,3-diaminopyridines, with a focus on their role in drug discovery, catalysis, and materials science, supplemented with detailed experimental protocols and quantitative data.

Medicinal Chemistry: A Scaffold for Therapeutic Innovation

The 2,3-diaminopyridine core is a prominent pharmacophore in modern drug discovery, primarily due to its ability to form key interactions with various biological targets. Its derivatives have been extensively explored for a range of therapeutic applications, most notably as kinase inhibitors for cancer therapy.

Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Substituted 2,3-diaminopyridines have emerged as a foundational scaffold for the design of potent and selective kinase inhibitors. The diaminopyridine moiety often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

One of the most significant applications is in the development of Focal Adhesion Kinase (FAK) inhibitors.[4] FAK is a non-receptor tyrosine kinase that is overexpressed in numerous tumors and plays a key role in cell proliferation, survival, and metastasis.[4] Derivatives of 2,4-diaminopyrimidine (an isomeric scaffold with similar applications) have been designed based on the structure of known inhibitors like TAE-226, demonstrating potent anticancer activity.[4]

// Nodes FAK [label="Focal Adhesion\nKinase (FAK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diaminopyrimidine [label="Substituted\n2,3-Diaminopyridine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Hinge [label="Kinase Hinge Region", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Substrate\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylation [label="Substrate\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Proliferation, Survival,\nMetastasis)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Reduced\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ATP -> FAK [style=dashed, arrowhead=none, color="#5F6368"]; FAK -> Phosphorylation [label=" phosphorylates", color="#4285F4"]; Substrate -> Phosphorylation [style=dashed, arrowhead=none, color="#5F6368"]; Phosphorylation -> Downstream [color="#4285F4"]; Diaminopyrimidine -> FAK [label=" binds to", color="#EA4335"]; FAK -> Hinge [label=" contains", style=dotted, arrowhead=none, color="#5F6368"]; Downstream -> Apoptosis [style=invis]; // for layout

// Inhibition Logic {rank=same; ATP; Diaminopyrimidine} Diaminopyrimidine -> Phosphorylation [label=" inhibits", style=bold, color="#EA4335", arrowhead=tee]; } caption { label = "Fig. 1: Mechanism of FAK Inhibition."; fontname = "Arial"; fontsize = 10; }

Similarly, derivatives of the related 2,3-diaminopyrazine scaffold have been identified as potent inhibitors of Rho kinase (ROCK) , a target for diseases such as glaucoma.[5] Furthermore, recent studies have focused on developing dual inhibitors, such as compounds that target both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) , to overcome drug resistance in cancer.[6] A novel series of 2-aminopyridine-based derivatives demonstrated potent dual inhibition of CDK9 and HDAC1.[6]

Table 1: Kinase Inhibitory Activity of Diaminopyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (nM) | Reference |

|---|---|---|---|---|---|

| A4 | FAK | 240 | - | - | [4] |

| A6 | FAK | 119 | - | - | [4] |

| A12 | FAK | - | A549 | 130 | [4] |

| A12 | FAK | - | MDA-MB-231 | 94 | [4] |

| 8e | CDK9 | 88.4 | MV-4-11 | - | [6] |

| 8e | HDAC1 | 168.9 | - | - | [6] |

| 9e | FLT3 | 30.4 | - | - | [6] |

| 9e | HDAC1 | 52.4 | - | - | [6] |

| 9e | HDAC3 | 14.7 | - | - |[6] |

Antiparasitic and Antimicrobial Agents

The development of new drugs to combat parasitic diseases is a global health priority. Derivatives of 2,3-diaminopyridine have shown significant promise in this area. Specifically, 4-azabenzimidazoles, synthesized from 2,3-diaminopyridine precursors, have been evaluated for their activity against the protozoan parasites Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African Sleeping Sickness).[7][8] Several of these compounds exhibit potent and selective activity against T. brucei, with some showing encouraging dual activity against both parasites.[7]

Table 2: Anti-trypanosomal and Anti-plasmodial Activity of 2,3-Diaminopyridine Derivatives

| Compound Class | Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Azabenzimidazoles | Trypanosoma brucei | As low as 1.3 | [7] |

| 4-Azabenzimidazoles | Plasmodium falciparum| Encouraging activity |[7] |

Furthermore, the broader class of 2-aminopyridine derivatives has been investigated for antibacterial properties. Certain synthesized compounds have demonstrated high activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[9]

Table 3: Antibacterial Activity of 2-Aminopyridine Derivatives

| Compound ID | Bacteria Strain | Method | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2c | S. aureus | Broth Dilution | 0.039 ± 0.000 | [9] |

| 2c | B. subtilis | Broth Dilution| 0.039 ± 0.000 |[9] |

Applications in Catalysis and Materials Science

Beyond their medicinal uses, substituted 2,3-diaminopyridines are valuable ligands in coordination chemistry and catalysis. The two adjacent nitrogen atoms can chelate to metal centers, forming stable organometallic complexes.[2][3] These complexes have potential applications in various catalytic transformations. For instance, Schiff bases derived from 2,3-diaminopyridine and their metal complexes have been investigated for their catalytic and antibacterial properties.[10] The development of magnetically recoverable nano-catalysts, which can be functionalized with pyridine derivatives, represents an emerging area, offering advantages like easy separation and reusability.[11]

Synthesis and Derivatization: Experimental Protocols

The utility of substituted 2,3-diaminopyridines is underpinned by accessible and efficient synthetic methodologies. Several routes have been established for the synthesis of the core structure and its subsequent conversion into more complex heterocyclic systems.

Protocol 1: Synthesis of 2,3-Diaminopyridine via Reduction

A common and straightforward method for preparing 2,3-diaminopyridine is the reduction of 2-amino-3-nitropyridine.[3][12]

-

Reactants: 2-amino-3-nitropyridine, Iron powder (Fe), Hydrochloric acid (HCl) or Acetic acid.

-

Procedure:

-

Suspend 2-amino-3-nitropyridine in a mixture of water and a suitable alcohol (e.g., ethanol).

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and add an acid (e.g., aqueous HCl) portion-wise to initiate the reduction.

-

Maintain reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic with an appropriate base (e.g., NaOH or NH4OH) to precipitate iron salts.

-

Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield 2,3-diaminopyridine.

-

// Nodes Start [label="2-Amino-3-nitropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Fe / HCl (or Sn/HCl)\nAqueous Ethanol", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Reaction [label="Reduction\n(Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Basification & \nExtraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2,3-Diaminopyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#5F6368"]; Reagents -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#4285F4"]; Workup -> Product [color="#EA4335"]; } caption { label = "Fig. 2: Workflow for Synthesis via Reduction."; fontname = "Arial"; fontsize = 10; }

Protocol 2: Synthesis of 2,3-Diamino-5-bromopyridine

Substituted diaminopyridines are often required for further derivatization. The synthesis of 2,3-diamino-5-bromopyridine is a key example, starting from 2-aminopyridine.[7][8]

-

Reactants: 2-aminopyridine, Bromine, Sulfuric acid, Nitric acid, Iron powder, Hydrochloric acid.

-

Procedure:

-

Bromination: Dissolve 2-aminopyridine in a suitable solvent and react with a brominating agent (e.g., Br2) to selectively introduce a bromine atom at the 5-position, yielding 2-amino-5-bromopyridine.

-

Nitration: Treat the 2-amino-5-bromopyridine with a nitrating mixture (e.g., H2SO4/HNO3) to introduce a nitro group at the 3-position, forming 2-amino-5-bromo-3-nitropyridine.

-

Reduction: Reduce the nitro group of 2-amino-5-bromo-3-nitropyridine using conditions similar to Protocol 1 (e.g., Fe/HCl) to afford the final product, 2,3-diamino-5-bromopyridine. A reported yield for this final reduction step is 78%.[7]

-

Protocol 3: Synthesis of 4-Azabenzimidazoles

This protocol demonstrates the use of 2,3-diaminopyridines as precursors for fused heterocyclic systems.[7]

-

Reactants: 2,3-diaminopyridine (or a substituted derivative), a substituted benzaldehyde, nitrobenzene (as solvent and oxidant).

-

Procedure:

-

Dissolve the 2,3-diaminopyridine derivative and the substituted benzaldehyde in nitrobenzene.

-

Heat the reaction mixture to a high temperature (e.g., 170 °C) for several hours.[7] The reaction involves condensation of the aldehyde with the two amino groups, followed by oxidative cyclization.

-

Cool the reaction mixture and purify the product, typically by flash chromatography, to isolate the desired 2-substituted-4-azabenzimidazole.

-

Reported yields for this reaction range from 61-88%.[8]

-

// Nodes Start1 [label="Substituted\n2,3-Diaminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Start2 [label="Substituted\nBenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Nitrobenzene\n(Solvent/Oxidant)\n170 °C", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Reaction [label="Condensation &\nOxidative Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Flash\nChromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Substituted\n4-Azabenzimidazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start1 -> Reaction [color="#5F6368"]; Start2 -> Reaction [color="#5F6368"]; Reagents -> Reaction [color="#5F6368"]; Reaction -> Purification [color="#4285F4"]; Purification -> Product [color="#EA4335"]; } caption { label = "Fig. 3: Workflow for 4-Azabenzimidazole Synthesis."; fontname = "Arial"; fontsize = 10; }

Substituted 2,3-diaminopyridines are a cornerstone scaffold in modern chemical and pharmaceutical research. Their synthetic accessibility and the ability to serve as precursors to a vast array of fused heterocyclic systems, particularly azabenzimidazoles and pyridopyrimidines, have cemented their importance. The demonstrated applications in oncology, infectious disease, and catalysis highlight the immense potential of this structural class. Future research will likely focus on the development of more selective and potent therapeutic agents, the design of novel catalytic systems, and the exploration of their utility in advanced materials. The continued investigation of structure-activity relationships and the refinement of synthetic methodologies will undoubtedly unlock new and valuable applications for this versatile chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 3. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Diaminopyrazines as Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 10. 2,3-Diaminopyridine (452-58-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

N2-Cyclopentylpyridine-2,3-diamine Derivatives and Analogs: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N2-cyclopentylpyridine-2,3-diamine scaffold is an emerging pharmacophore of significant interest in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its structural rigidity, coupled with the potential for diverse substitutions, makes it a promising starting point for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their close structural analogs.

Core Structure and Analogs

The core structure consists of a pyridine ring substituted with two amino groups at the 2 and 3 positions, with a cyclopentyl group attached to the nitrogen at the 2-position. Key analogs that have demonstrated significant biological activity include purine and pyridopyrimidine derivatives where the cyclopentyl moiety is retained.

Biological Activity and Therapeutic Potential

Derivatives and analogs of this compound have shown potent inhibitory activity against several protein kinases, implicating their potential in oncology and other therapeutic areas.

Kinase Inhibition

Research into structurally related compounds has revealed potent inhibition of key kinases involved in cell cycle regulation and cancer cell proliferation.

Table 1: Kinase Inhibitory Activity of N2-Cyclopentyl Analogs

| Compound Class | Target Kinase(s) | Reported Activity | Reference |

| 8-Cyclopentyl-pyridopyrimidine | CDK4, ARK5 | Induces apoptosis at 30-100 nM | [1] |

| 9-Cyclopentyl-purine | FLT3 | Nanomolar activity in biochemical assays | [2] |

Note: The data presented is for close structural analogs of this compound and is indicative of the potential activity of this class of compounds.

The inhibition of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) by an 8-cyclopentyl-pyridopyrimidine analog suggests a potential therapeutic application in cancers where these kinases are dysregulated.[1] Similarly, the potent inhibition of FMS-like tyrosine kinase 3 (FLT3) by a 9-cyclopentyl-purine derivative highlights a promising avenue for the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 mutations.[2]

Signaling Pathways

The targeted kinases, CDK4 and FLT3, are crucial components of signaling pathways that drive cell proliferation and survival.

Caption: Simplified CDK4/Cyclin D1 Signaling Pathway.

Caption: Simplified FLT3 Signaling Pathway in AML.

Experimental Protocols

The synthesis of this compound derivatives can be approached through a multi-step process, starting with the commercially available 2-chloro-3-nitropyridine. The following is a generalized experimental protocol based on established synthetic methodologies for related compounds.

Synthesis of 2,3-Diaminopyridine (Parent Scaffold)

A common route to 2,3-diaminopyridine involves the reduction of 2-amino-3-nitropyridine.

Protocol 1: Reduction of 2-Amino-3-nitropyridine

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent, for example, iron powder in the presence of a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst or iron residues. Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) if an acid was used.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,3-diaminopyridine.

N-Alkylation to Introduce the Cyclopentyl Moiety

Selective N-alkylation at the 2-position is a key step. This can be achieved through various methods, including reductive amination or direct alkylation.

Protocol 2: Reductive Amination with Cyclopentanone

-

Reaction Setup: Dissolve 2,3-diaminopyridine in a suitable solvent like methanol or dichloroethane.

-

Imine Formation: Add cyclopentanone to the solution, followed by a catalytic amount of acetic acid to promote the formation of the imine intermediate, predominantly at the more nucleophilic 2-amino group.

-

Reduction: Add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain this compound.

Caption: General Synthetic Workflow.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound derivatives is not yet publicly available, studies on analogous kinase inhibitors provide valuable insights.

-

Cyclopentyl Group: The presence of the cyclopentyl group is often crucial for achieving high potency, likely by fitting into a hydrophobic pocket in the kinase active site.

-

Substitutions on the Pyridine/Analogous Ring: Modifications at other positions of the pyridine or analogous heterocyclic core can significantly impact selectivity and potency. For instance, in the 8-cyclopentyl-pyridopyrimidine series, a cyano group at the 6-position was found to be important for activity.[1]

-

Substitutions on the 3-Amino Group: The 3-amino group provides a key vector for introducing further diversity. Aryl or heteroaryl substitutions at this position can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds, particularly in the realm of kinase inhibition for cancer therapy. The synthetic routes are accessible, and the scaffold allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. Further research into this compound class is warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Potential of N2-Cyclopentylpyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Cyclopentylpyridine-2,3-diamine is a substituted pyridinediamine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine core with adjacent amino groups, one of which is functionalized with a cyclopentyl moiety, makes it an intriguing candidate for library synthesis and as a scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the availability, synthesis, and potential biological relevance of this compound, addressing the needs of researchers in the pharmaceutical and life sciences sectors.

Availability and Procurement

The proposed and most viable synthetic route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The key starting materials for this synthesis are 2-chloro-3-aminopyridine and cyclopentylamine. The table below summarizes the availability of these precursors from various suppliers.

| Starting Material | CAS Number | Representative Suppliers |

| 2-chloro-3-aminopyridine | 6298-19-7 | Sigma-Aldrich, Thermo Scientific, ChemHub, National Chemical Company |

| Cyclopentylamine | 1003-03-8 | Sigma-Aldrich, Thermo Scientific, TCI America, Parchem, Matrix Scientific |

Synthetic Protocol: Buchwald-Hartwig Amination

The synthesis of this compound can be achieved via a palladium-catalyzed C-N cross-coupling reaction between 2-chloro-3-aminopyridine and cyclopentylamine. The following is a detailed, adaptable experimental protocol based on established Buchwald-Hartwig amination procedures for 2-halopyridines.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials and Reagents:

-

2-chloro-3-aminopyridine (1.0 eq)

-

Cyclopentylamine (1.2 eq)

-

Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

NaOt-Bu (Sodium tert-butoxide) (1.4 eq)

-

Anhydrous Toluene

Experimental Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ and XPhos.

-

Addition of Reagents: To the flask, add 2-chloro-3-aminopyridine, sodium tert-butoxide, and anhydrous toluene.

-

Initiation of Reaction: Stir the mixture at room temperature for 10 minutes. Add cyclopentylamine via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 100-110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. The expected data are summarized in the table below.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the pyridine ring protons, the cyclopentyl protons, and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the cyclopentyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₅N₃). |

| HPLC | A single major peak indicating high purity. |

Potential Biological Relevance and Drug Development Applications

While no specific biological activity has been reported for this compound, the pyridinediamine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 2,3-diaminopyridine have been investigated for a range of therapeutic applications, including as kinase inhibitors.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The N2-substituted aminopyridine motif can act as a hinge-binding element in the ATP-binding pocket of many kinases. For instance, various substituted pyridopyrimidines, which can be synthesized from pyridinediamines, have shown inhibitory activity against kinases such as RIPK2 and eEF-2K.

The introduction of a cyclopentyl group at the N2 position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a vector for exploring the solvent-exposed regions of a target protein's binding site.

A General Workflow for Drug Discovery

For researchers interested in exploring the therapeutic potential of novel compounds like this compound, a typical drug discovery workflow can be followed. This process begins with the synthesis of the compound and proceeds through a series of in vitro and in vivo evaluations.

Figure 2: A generalized small molecule drug discovery workflow.

Conclusion

This compound represents a novel chemical entity with potential for applications in drug discovery, particularly in the development of kinase inhibitors. While not commercially available, a robust synthetic route via Buchwald-Hartwig amination is accessible using readily available starting materials. This technical guide provides the necessary information for researchers to synthesize, characterize, and begin to explore the biological activities of this promising scaffold. The versatility of the pyridinediamine core, combined with the specific properties imparted by the N-cyclopentyl substituent, warrants further investigation of this and related compounds in the quest for new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of N2-Cyclopentylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N2-Cyclopentylpyridine-2,3-diamine, a valuable building block in medicinal chemistry and drug discovery. The protocols are based on established catalytic amination methodologies, offering versatile and efficient routes to this target compound.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The selective introduction of a cyclopentyl group at the N2 position of the 2,3-diaminopyridine scaffold is a crucial step in the development of novel drug candidates. This document outlines two primary catalytic methods for achieving this transformation: a Palladium-catalyzed Buchwald-Hartwig amination and a direct reductive amination. These protocols are designed to be reproducible and scalable for research and development purposes.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N2-substituted pyridinediamines based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

| Parameter | Buchwald-Hartwig Amination | Reductive Amination |

| Starting Materials | 2-Bromo-3-aminopyridine, Cyclopentylamine | 2,3-Diaminopyridine, Cyclopentanone |

| Catalyst | Pd₂(dba)₃ / Xantphos | Pd/C |

| Catalyst Loading | 1-5 mol% | 5-10 wt% |

| Base / Reducing Agent | NaOtBu, Cs₂CO₃ | H₂ (gas), NaBH(OAc)₃ |

| Solvent | Toluene, Dioxane | Methanol, Dichloromethane |

| Temperature | 80-120 °C | Room Temperature to 50 °C |

| Reaction Time | 12-24 hours | 4-12 hours |

| Typical Yield | 70-95% | 60-85% |

| Purification | Column Chromatography | Column Chromatography |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 2-bromo-3-nitropyridine, which involves a reduction step followed by a Buchwald-Hartwig cross-coupling reaction.

Step 1: Reduction of 2-Bromo-3-nitropyridine to 2-Bromo-3-aminopyridine

-

To a solution of 2-bromo-3-nitropyridine (1.0 eq) in ethanol or acetic acid, add iron powder (3.0-5.0 eq) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux (70-80 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-3-aminopyridine, which can be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add 2-bromo-3-aminopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous toluene and cyclopentylamine (1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Protocol 2: Reductive Amination

This protocol outlines a direct approach to synthesize this compound from 2,3-diaminopyridine and cyclopentanone.

-

Dissolve 2,3-diaminopyridine (1.0 eq) and cyclopentanone (1.1 eq) in methanol or dichloromethane.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Alternatively, for catalytic hydrogenation, to a solution of 2,3-diaminopyridine (1.0 eq) and cyclopentanone (1.1 eq) in methanol, add 10% Pd/C (5-10 wt%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Synthesis Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Synthesis Workflow: Reductive Amination

Caption: Workflow for Reductive Amination.

Logical Relationship of Synthetic Pathways

Caption: Overview of Synthetic Pathways.

Application Notes and Protocols: Experimental Synthesis of N-Alkyl-2,3-diaminopyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-alkylated 2,3-diaminopyridines are crucial building blocks in medicinal chemistry and materials science. They serve as key precursors for the synthesis of various heterocyclic compounds, including imidazo[4,5-b]pyridines, which have been investigated as antagonists for biological receptors, as well as potential anticancer and antihistamine agents.[1] The regioselective introduction of an alkyl group onto one of the amino nitrogens of the 2,3-diaminopyridine scaffold is a critical step that dictates the structure and properties of the final molecule. This document provides detailed protocols for two common and effective methods for the synthesis of N-alkyl-2,3-diaminopyridines: Reductive Amination and Direct Alkylation.

Synthetic Strategies Overview

The two primary methods for the synthesis of N-alkyl-2,3-diaminopyridines are:

-

Reductive Amination: This is a highly effective and often regioselective method that involves the reaction of 2,3-diaminopyridine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine.[2][3] This process typically favors alkylation at the N3 position due to the differential reactivity of the two amino groups.[1] Common reducing agents include sodium borohydride derivatives like sodium triacetoxyborohydride and sodium cyanoborohydride.[4]

-

Direct Alkylation: This classic method involves the reaction of 2,3-diaminopyridine with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base.[1][5] While straightforward, this method can sometimes lead to a mixture of N2 and N3 mono-alkylated products, as well as di-alkylated byproducts, requiring careful control of reaction conditions and subsequent purification.

The choice of method depends on the desired regioselectivity, the nature of the alkyl group to be introduced, and the availability of starting materials (aldehyde vs. alkyl halide).

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and outcomes for the synthesis of N-alkyl-2,3-diaminopyridines based on literature precedents.

| Method | Alkylating Agent | Reagents & Catalyst | Solvent | Temp. | Time | Yield | Notes | Ref. |

| Reductive Amination | Aldehyde (R-CHO) | Borane-pyridine complex, Acetic Acid | Dichloromethane | RT | 12-24 h | 70-90% | Highly regioselective for the N3 position. One-pot procedure. | [1] |

| Reductive Amination | Aldehyde (R-CHO) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | RT | 4-12 h | Good | Mild conditions, tolerates a wide range of functional groups. | [6] |

| Direct Alkylation | Alkyl Halide (R-X) | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | 50-70 °C | 16 h | Moderate to Good | May produce a mixture of regioisomers. | [7] |

| Direct Alkylation | Alkyl Halide (R-X) | Sodium Hydride (NaH) | DMF | RT | 4-8 h | Variable | Strong base; can lead to over-alkylation. Potential for regioisomer mix. | [1] |

| Buchwald-Hartwig | Aryl Halide/Triflate | Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Toluene | Reflux | 12-24 h | Moderate to Good | Primarily for N-arylation, not simple alkylation. More complex setup. | [8][9] |

Experimental Protocols

Protocol 1: Regioselective Synthesis of N3-Alkyl-2,3-diaminopyridine via Reductive Amination

This protocol describes the regioselective N-alkylation of 2,3-diaminopyridine using an aldehyde and a borane-pyridine reducing agent, which predominantly yields the N3-substituted product.[1]

Materials:

-

2,3-Diaminopyridine

-

Aldehyde (R-CHO, 1.0 - 1.2 equivalents)

-

Borane-pyridine complex (1.5 - 2.0 equivalents)

-

Glacial Acetic Acid

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or other suitable eluents)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,3-diaminopyridine (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

-

Addition of Aldehyde: Add the aldehyde (1.0-1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.